1,2,2,3-Tetrachloro-1,1-difluoropropane
CAS No.: 127564-82-3
Cat. No.: VC0166779
Molecular Formula: C3H2Cl4F2
Molecular Weight: 217.846
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127564-82-3 |
|---|---|
| Molecular Formula | C3H2Cl4F2 |
| Molecular Weight | 217.846 |
| IUPAC Name | 1,2,2,3-tetrachloro-1,1-difluoropropane |
| Standard InChI | InChI=1S/C3H2Cl4F2/c4-1-2(5,6)3(7,8)9/h1H2 |
| Standard InChI Key | HFHVCPIWDWKEOX-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)Cl)(Cl)Cl)Cl |
Introduction
| Property | Expected Value |
|---|---|
| Physical State | Liquid at room temperature |
| Color | Colorless to pale yellow |
| Odor | Mild, sweet, characteristic of halogenated hydrocarbons |
| Density | >1 g/cm³ (heavier than water) |
| Boiling Point | Likely between 110-150°C |
| Solubility | Poorly soluble in water, soluble in organic solvents |
Chemical Reactivity
General Reactivity Profile
The chemical behavior of 1,2,2,3-Tetrachloro-1,1-difluoropropane is influenced by the electron-withdrawing effects of its chlorine and fluorine substituents. These halogens decrease the electron density of the carbon backbone, affecting the compound's reactivity in various chemical processes.
Key Reactions
Similar halogenated compounds can undergo various transformations that may be relevant to 1,2,2,3-Tetrachloro-1,1-difluoropropane:
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Dehydrohalogenation reactions with strong bases to yield unsaturated derivatives
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Reduction reactions with metal reagents such as zinc in ethanol, which can yield unsymmetrical dichlorodifluoroethylene derivatives
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Nucleophilic substitution reactions, though these would occur at a slower rate compared to less halogenated analogs due to steric hindrance
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Potential for atmospheric degradation through interaction with hydroxyl radicals
Synthesis Methods
The synthesis of 1,2,2,3-Tetrachloro-1,1-difluoropropane likely involves multi-step processes similar to those used for related halogenated compounds. Based on patents for similar compounds, possible synthetic approaches may include:
Halogenation of Partially Halogenated Precursors
Starting with partially halogenated propane derivatives, selective chlorination and fluorination steps can be employed to achieve the desired substitution pattern. This approach requires careful control of reaction conditions to ensure selectivity for specific positions on the carbon chain.
Isomerization Approaches
The synthesis might involve isomerization reactions of related tetrachloropropene compounds, similar to methods described for 1,1,2,3-tetrachloropropene synthesis, which involves:
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Dehydrochlorination of pentachloropropane derivatives
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Subsequent isomerization reactions under controlled temperature and catalyst conditions
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 1,2,2,3-Tetrachloro-1,1-difluoropropane. The table below provides a comparative analysis:
The unique substitution pattern of 1,2,2,3-Tetrachloro-1,1-difluoropropane gives it distinct chemical and physical properties compared to these related compounds.
Environmental Considerations
Atmospheric Interactions
Chlorofluorocarbons can interact with atmospheric components, leading to degradation products that may contribute to environmental issues. Research on similar compounds indicates that they can react with hydroxyl radicals in the atmosphere, influencing their lifetime and potential impact on global warming.
Environmental Persistence
The environmental fate of 1,2,2,3-Tetrachloro-1,1-difluoropropane would be influenced by:
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Rate of photodegradation
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Potential for bioaccumulation
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Soil and water partition coefficients
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Susceptibility to biodegradation
Studies on related halogenated compounds like 1,2,3-trichloropropane suggest that highly chlorinated compounds may have significant environmental persistence and potential for groundwater contamination .
Toxicological Considerations
While specific toxicological data for 1,2,2,3-Tetrachloro-1,1-difluoropropane is limited, inferences can be made based on structurally similar compounds like 1,2,3-trichloropropane:
Absorption and Distribution
Halogenated compounds typically show rapid absorption when ingested, with distribution throughout the body. Studies on 1,2,3-trichloropropane demonstrated rapid distribution, extensive metabolism, and clearance within 60 hours, with a half-life in male rats of 23 hours .
Research Gaps and Future Directions
Current research gaps regarding 1,2,2,3-Tetrachloro-1,1-difluoropropane include:
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Limited published toxicological studies specifically addressing this compound
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Incomplete data on environmental fate and transport
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Potential for developing environmentally safer alternatives with similar functional properties
Future research directions may focus on better understanding the compound's environmental impact, developing more efficient synthetic routes, and exploring potential specialized applications where its unique properties provide significant advantages.
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